2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Overview
Description
2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Coupling Reaction: The final step involves coupling the nitrated pyrazole with the tetrahydroquinoline moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Reduction: 2-(3-AMINO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of nitro-substituted pyrazoles on biological systems.
Mechanism of Action
The mechanism of action of 2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the pyrazole and tetrahydroquinoline moieties may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)ETHAN-1-ONE: Similar structure but with an isoquinoline moiety.
2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPANE-1-ONE: Similar structure but with a propane backbone.
Uniqueness
2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to the specific combination of a nitro-substituted pyrazole and a tetrahydroquinoline moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3-nitropyrazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(10-16-9-7-13(15-16)18(20)21)17-8-3-5-11-4-1-2-6-12(11)17/h1-2,4,6-7,9H,3,5,8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEDYXDTQVYRKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=CC(=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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